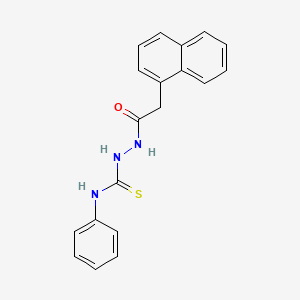
1-Naphthaleneacetic acid, 2-((phenylamino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, an acetyl group, a phenylhydrazine moiety, and a carbothioamide group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthylacetic acid with phenylhydrazine and a thiocarbonyl reagent. The process can be summarized as follows:
Formation of 1-naphthylacetyl chloride: 1-naphthylacetic acid is treated with thionyl chloride to form 1-naphthylacetyl chloride.
Reaction with phenylhydrazine: The 1-naphthylacetyl chloride is then reacted with phenylhydrazine to form 2-(1-naphthylacetyl)-N-phenylhydrazine.
Introduction of the carbothioamide group: Finally, the 2-(1-naphthylacetyl)-N-phenylhydrazine is treated with a thiocarbonyl reagent, such as carbon disulfide, to form 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The phenylhydrazine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide involves its interaction with biological targets, leading to various effects:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
1-naphthylacetyl spermine: A synthetic analogue with similar structural features.
N-(1-naphthylacetyl)glycine phenacyl ester: Another compound with a naphthylacetyl group.
Uniqueness
2-(1-naphthylacetyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthyl group, phenylhydrazine moiety, and carbothioamide group, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
31803-06-2 |
|---|---|
Fórmula molecular |
C19H17N3OS |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-[(2-naphthalen-1-ylacetyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C19H17N3OS/c23-18(21-22-19(24)20-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12H,13H2,(H,21,23)(H2,20,22,24) |
Clave InChI |
XRSNDUPLOIMYGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


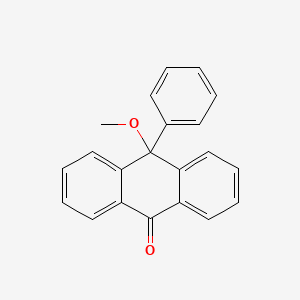
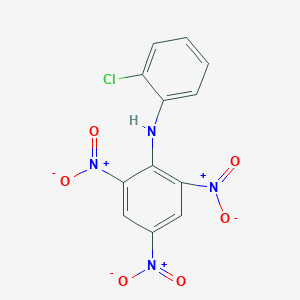

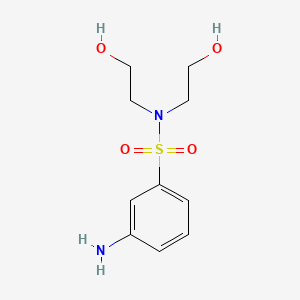

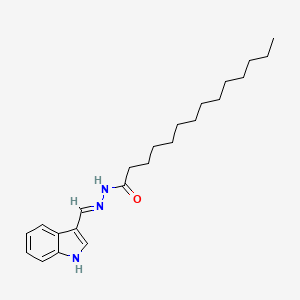
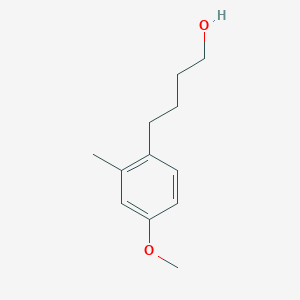
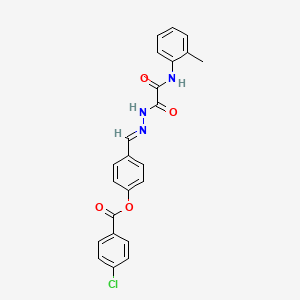
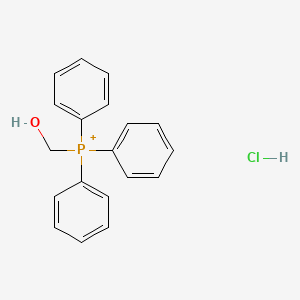

![(5Z)-3-cyclohexyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963887.png)
![4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11963891.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-N,N-dimethylamine oxalate](/img/structure/B11963904.png)
![N-(2-methylphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11963905.png)
